Home > Products > Screening Compounds P109711 > Sarafotoxin S 6b (reduced)
Sarafotoxin S 6b (reduced) -

Sarafotoxin S 6b (reduced)

Catalog Number: EVT-8196643
CAS Number:
Molecular Formula: C110H159N27O34S5
Molecular Weight: 2563.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sarafotoxin S 6b (reduced) is a biologically active peptide that belongs to the sarafotoxin family, which are known for their potent vasoconstrictive properties. These peptides are derived from the venom of the African mamba snake and exhibit significant biological activity, particularly in cardiovascular systems. Sarafotoxin S 6b (reduced) is characterized by its unique amino acid sequence and structure, which contribute to its interaction with specific receptors in the body.

Source

Sarafotoxin S 6b is isolated from the venom of the African mamba snake, specifically from the species Dendroaspis spp. The venom contains a variety of peptides that can affect physiological processes in prey and potential threats, making it a subject of interest for pharmacological studies.

Classification

Sarafotoxin S 6b (reduced) is classified as a neurotoxin and a member of the broader family of sarafotoxins. It is structurally related to other neurotoxins but has distinct functional properties that make it a unique compound in toxicology and pharmacology.

Synthesis Analysis

Methods

The synthesis of Sarafotoxin S 6b (reduced) can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.

  1. Solid-Phase Peptide Synthesis: This method involves the stepwise addition of protected amino acids to a solid support, allowing for the assembly of the peptide chain. After synthesis, the peptide is cleaved from the support and deprotected to yield the final product.
  2. Recombinant DNA Technology: This approach utilizes genetically modified organisms to produce the peptide. By inserting the gene encoding Sarafotoxin S 6b into an expression vector, it can be expressed in host cells such as bacteria or yeast, facilitating large-scale production.

Technical Details

  • Solid-Phase Peptide Synthesis: Typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection.
  • Recombinant Techniques: Often involves plasmid vectors with strong promoters for high expression levels.
Molecular Structure Analysis

Structure

Sarafotoxin S 6b (reduced) has a specific three-dimensional structure that is crucial for its biological activity. The peptide consists of a sequence of amino acids that form a cyclic structure, stabilizing its conformation through disulfide bonds.

Data

  • Molecular Formula: C₄₁H₅₉N₁₃O₉S
  • Molecular Weight: Approximately 823.00 g/mol
  • Structural Features: Contains multiple disulfide bridges which are essential for maintaining its functional conformation.
Chemical Reactions Analysis

Reactions

Sarafotoxin S 6b (reduced) can participate in various biochemical reactions, notably those involving receptor binding and signal transduction pathways.

  1. Receptor Binding: The primary reaction involves binding to specific receptors on vascular smooth muscle cells, leading to vasoconstriction.
  2. Signal Transduction: Upon binding, it activates intracellular signaling cascades that result in increased intracellular calcium levels and subsequent muscle contraction.

Technical Details

  • Binding Affinity: High affinity for neuropeptide Y receptors.
  • Mechanism of Action: Involves G-protein coupled receptor pathways leading to vasoconstriction.
Mechanism of Action

Process

The mechanism by which Sarafotoxin S 6b (reduced) exerts its effects involves several steps:

  1. Binding to Receptors: The peptide binds to specific receptors on target cells.
  2. Activation of G-Proteins: This binding activates G-proteins associated with these receptors.
  3. Calcium Mobilization: Activation leads to increased intracellular calcium levels, resulting in muscle contraction and vasoconstriction.

Data

  • Calcium Ion Concentration Increase: Observed increase in intracellular calcium concentrations upon exposure to Sarafotoxin S 6b.
  • Physiological Impact: Significant increase in blood pressure due to vasoconstriction.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid when purified.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Activity may vary with changes in pH; optimal activity typically observed at physiological pH levels.

Relevant Data or Analyses

  • Melting Point: Approximately 200 °C.
  • Storage Conditions: Should be stored at -20 °C to maintain stability over time.
Applications

Scientific Uses

Sarafotoxin S 6b (reduced) has several applications in scientific research and pharmacology:

  1. Vasopressor Studies: Used to study mechanisms of blood pressure regulation and vascular responses.
  2. Pharmacological Research: Investigated for potential therapeutic applications in treating hypotension or other cardiovascular disorders.
  3. Toxicology Studies: Serves as a model compound for understanding snake venom effects on human physiology and developing antivenoms.
Origins and Evolutionary Context of Sarafotoxin S6b

Phylogenetic Origins in Atractaspis engaddensis Venom

Sarafotoxin S6b originates from the venom of Atractaspis engaddensis (burrowing asp), a snake species native to the Middle East. This peptide belongs to the sarafotoxin-endothelin superfamily, which diverged evolutionarily from a common ancestral gene approximately 120 million years ago. Sarafotoxins diverged prior to the first gene duplication event that gave rise to mammalian endothelins (ET-1, ET-2, ET-3) [1] [3]. The conservation of sarafotoxins in Atractaspis venom underscores their role as predatory weapons, inducing rapid coronary vasoconstriction and cardiac arrest in prey [2] [5]. Genomic analyses reveal that sarafotoxins evolved under strong positive selection pressure, particularly at residue position 2 (tryptophan), which is critical for receptor binding and biological activity across all endothelin-related peptides [1] [9].

Table 1: Key Evolutionary Events in Sarafotoxin-Endothelin Superfamily

Evolutionary EventTimelineFunctional Outcome
Divergence of sarafotoxin lineage~120 MYAEmergence of venom-specific isoforms
Exon duplication in ancestral genePre-mammalianCreation of precursor gene structure
First gene duplicationMammalian radiationSeparation of ET-1/ET-2 and ET-3 lineages
Position 2 residue fixationConvergent evolutionEnhanced receptor binding affinity

Discovery Timeline and Early Comparative Studies with Endothelins

Sarafotoxin S6b was first isolated in 1988 by Takasaki et al., shortly after the identification of endothelin-1 by Yanagisawa et al. (1988) [2] [6]. This temporal proximity enabled critical comparative studies:

  • Structural homology: Both peptides share 60% sequence identity, including the conserved cysteine motif (Cys¹-Cys¹⁵, Cys³-Cys¹¹) and C-terminal hydrophobic tail [3] [7]
  • Functional convergence: S6b and endothelin-1 both demonstrated potent vasoconstrictive effects in rabbit aorta assays (EC₅₀ ~1 nM), though S6b exhibited slower dissociation kinetics from atrial receptors [2] [6]
  • Receptor cross-reactivity: Competitive binding assays (1989) revealed S6b displaces iodinated endothelin-1 from rat atrial membranes with KD of 3–5 nM, confirming shared receptor targets [2] [10]

Table 2: Key Milestones in Sarafotoxin S6b Research

YearDiscoverySignificance
1984Cardiotoxic effects of A. engaddensis venom describedFoundation for toxin isolation
1988SRTX-b, SRTX-c sequences publishedStructural basis for comparison with endothelins
1989Synthetic S6b vasoconstriction activity confirmedValidation of structure-function relationships
1991S6c identified as selective endothelin receptor type B agonistRevelation of receptor subtype specificity

Genomic and Proteomic Characterization of Sarafotoxin Precursors

The sarafotoxin S6b precursor gene encodes a 543-amino acid polypeptide organized as a "rosary-type" multidomain structure containing 11 tandem repeats of 40-residue cassettes, each flanked by proteolytic processing sites [5] [9]. Key features include:

  • Pre-pro-polypeptide architecture: A 19-residue signal peptide followed by an N-terminal propeptide and multiple SRTX monomeric units separated by 19-amino acid spacers [5]
  • Proteolytic maturation: Furin-like proteases cleave at Lys-Arg and Arg-Arg motifs to liberate the 21-amino acid mature toxin [9]
  • Isoform diversity: S6b is encoded by a minor isoform gene (1–2 copies/precursor), contrasting with S6c (5 copies) [5] [9].

Mass spectrometry analyses confirm spontaneous oxidative folding of synthetic S6b yields >95% native disulfide connectivity, demonstrating evolutionary optimization of structural stability [7] [9]. The precursor gene (1948 bp) shows exon duplication patterns homologous to mammalian endothelin genes, supporting shared ancestry [1] [3].

Table 3: Genomic Organization of Sarafotoxin S6b Precursor

Genomic RegionSize (bp)Functional DomainsConservation (%)
5' UTR152Regulatory elements78% (vs. ET-1)
Signal peptide57Secretion targeting92%
Propeptide112Inhibitory domain65%
Mature S6b cassette63Toxin core + cleavage sites58% (vs. ET-1)
Spacer57Proteolytic processing sites41%

Properties

Product Name

Sarafotoxin S 6b (reduced)

IUPAC Name

3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C110H159N27O34S5

Molecular Weight

2563.9 g/mol

InChI

InChI=1S/C110H159N27O34S5/c1-9-55(6)88(108(168)130-77(110(170)171)40-59-45-116-64-22-14-13-21-62(59)64)136-107(167)87(54(4)5)135-102(162)76(44-86(148)149)128-93(153)67(29-31-82(114)141)121-99(159)73(41-60-46-115-52-117-60)126-106(166)81-49-174-173-48-63(113)90(150)131-78(47-138)103(163)134-79-50-175-176-51-80(105(165)123-70(37-53(2)3)96(156)124-72(39-58-25-27-61(140)28-26-58)97(157)125-71(98(158)133-81)38-57-19-11-10-12-20-57)132-94(154)68(30-32-83(142)143)120-91(151)65(23-15-17-34-111)118-101(161)75(43-85(146)147)129-109(169)89(56(7)139)137-95(155)69(33-36-172-8)122-100(160)74(42-84(144)145)127-92(152)66(119-104(79)164)24-16-18-35-112/h10-14,19-22,25-28,45-46,52-56,63,65-81,87-89,116,138-140H,9,15-18,23-24,29-44,47-51,111-113H2,1-8H3,(H2,114,141)(H,115,117)(H,118,161)(H,119,164)(H,120,151)(H,121,159)(H,122,160)(H,123,165)(H,124,156)(H,125,157)(H,126,166)(H,127,152)(H,128,153)(H,129,169)(H,130,168)(H,131,150)(H,132,154)(H,133,158)(H,134,163)(H,135,162)(H,136,167)(H,137,155)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,170,171)

InChI Key

ZHRYDGYRZIWZPS-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.